N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea is a synthetic compound notable for its applications in organic chemistry and material science. Its molecular formula is , with a molecular weight of approximately 350.17 g/mol. The compound features a urea moiety, which is central to its reactivity and potential applications in various scientific fields. It is classified as an organic compound, specifically a substituted urea, which is characterized by the presence of halogen and nitro substituents on the aromatic rings.
The synthesis of N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea typically involves several key steps:
The molecular structure of N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea can be described as follows:
C1=CC=C(C(=C1)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])Br
ODXFVPOEOYLSMN-UHFFFAOYSA-N
These structural representations facilitate computational modeling and further chemical analysis.
N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea can participate in various chemical reactions:
The mechanism of action for N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea largely depends on its interactions with biological targets or its role in synthetic pathways:
N-(2-bromobenzyl)-N'-(3-nitrophenyl)urea has several scientific applications:
CAS No.:
CAS No.: 99-18-3
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 12737-18-7
CAS No.: 4461-52-3